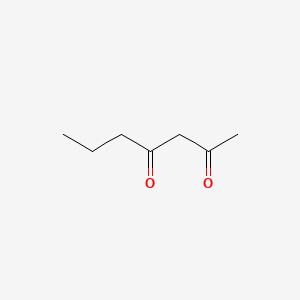

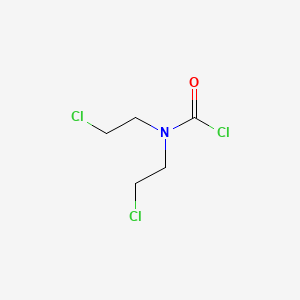

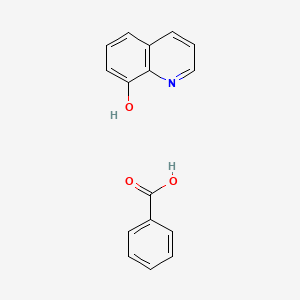

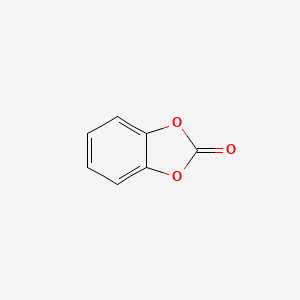

![molecular formula C25H33NO B1265800 [1,1'-联苯]-4-腈,4'-(十二烷氧基)- CAS No. 57125-50-5](/img/structure/B1265800.png)

[1,1'-联苯]-4-腈,4'-(十二烷氧基)-

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including the use of Friedel-Crafts alkylation in supercritical carbon dioxide for increased efficiency and environmental friendliness. For instance, certain dodecyloxy-biphenyl derivatives have been synthesized to improve the rate of organic reactions, highlighting the versatility of these compounds in facilitating chemical transformations (Komoto & Kobayashi, 2002).

Molecular Structure Analysis

The molecular structure of “[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-” and similar compounds has been extensively analyzed through spectroscopic methods. Vibrational infrared and Raman spectroscopy have been used to identify structural changes during phase transitions, offering insights into the conformational dynamics of the dodecyloxy residue and biphenyl backbone (Galbiati & Zerbi, 1987).

Chemical Reactions and Properties

Research has shown that certain biphenyl carbonitriles can act as precursors to more complex molecules, with potential antioxidant properties and applications in creating functionalized tetrazoles. This highlights the chemical reactivity and versatility of biphenyl carbonitriles in synthesizing biologically active compounds (Savegnago et al., 2016).

Physical Properties Analysis

The physical properties of “[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-” derivatives, such as solubility, phase behavior, and thermal stability, have been studied. These properties are influenced by the structural characteristics of the compound, including the length of the dodecyloxy chain and the presence of functional groups (Percec et al., 1992).

科学研究应用

有机结构中的自组装

源自该化合物的 4'-(n-十二烷氧基)-1,1'-联苯-4-羰基 Ala-Ala 二肽可以在水和二甲基亚砜混合物中自组装成管状结构。这些结构是螺旋纳米带,其手性由丙氨酸的手性决定,表明该化合物在纳米技术和材料科学中创建复杂有机结构的潜力 (Zhang 等,2017)。

有机反应中的催化

与目标化合物相关的 1-十二烷氧基-4-全氟烷基苯已被发现可以提高有机反应(如醛醇型反应和 Friedel-Crafts 烷基化)在超临界二氧化碳中的速率。这表明它们作为表面活性剂在促进有机反应中的潜在作用,这在药物制造和有机化学中可能至关重要 (Komoto & Kobayashi, 2002)。

液晶和光电应用

该化合物的衍生物已在液晶混合物中进行了研究,观察了相变和分子极化率。这项研究提供了对这些材料在显示技术和其他光电器件中潜在应用的见解 (Shahina 等,2016)。

机械表征

由包括目标化合物衍生物在内的联苯基分子的自组装单层 (SAM) 制成的碳纳米膜 (CNM) 已被机械表征。这项研究对于了解 CNM 的机械性能至关重要,CNM 在纳米技术和材料科学中具有应用 (Zhang, Beyer, & Gölzhäuser, 2011)。

智能材料的创造

研究表明,这些化合物在创建智能材料(如基于用于光电应用的液晶改性的环氧基体的热可逆材料)方面具有潜力。这项研究为开发响应环境变化的智能材料开辟了道路 (Tercjak, Serrano, & Mondragon, 2006)。

安全和危害

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using appropriate personal protective equipment. If inhaled or contacted with skin or eyes, medical attention should be sought .

作用机制

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body

Mode of Action

It’s known that the compound undergoes structural changes at phase transitions . These changes could potentially influence its interaction with its targets, leading to various biochemical effects. More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Related compounds have been shown to influence the phenylpropanoid biosynthesis pathway . This pathway is involved in the production of various secondary metabolites, which play crucial roles in plant defense mechanisms .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

It’s known that the compound undergoes structural changes at phase transitions . These changes could potentially influence its interaction with its targets, leading to various biochemical effects. More detailed studies are required to elucidate the precise molecular and cellular effects of this compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the performance of organic dyes, including compounds similar to 4’-Cyano-4-dodecyloxybiphenyl, in dye-sensitized solar cells (DSSCs) can be influenced by factors such as feedstock availability, scalability, recycling issues, and device stability

属性

IUPAC Name |

4-(4-dodecoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO/c1-2-3-4-5-6-7-8-9-10-11-20-27-25-18-16-24(17-19-25)23-14-12-22(21-26)13-15-23/h12-19H,2-11,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSZDBDWXPAHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069159 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- | |

CAS RN |

57125-50-5 | |

| Record name | 4′-(Dodecyloxy)[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57125-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(dodecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057125505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(dodecyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the structure of [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- contribute to the liquid crystalline behavior of the platinum(II) complexes?

A1: [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-, when incorporated into the larger ligand framework, contributes to the liquid crystalline behavior of the platinum(II) complexes due to its inherent structural anisotropy. The molecule possesses a rigid biphenyl core, which promotes molecular ordering. The long dodecyloxy chain acts as a flexible tail, further enhancing the tendency to form ordered phases. When coordinated to the platinum(II) center, these ligands, along with the auxiliary ligands, dictate the overall shape of the complex, influencing the type of liquid crystalline phase observed (nematic or smectic). The extended, rod-like structure of the complexes favors liquid crystal formation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。